methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate
Description
Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is a fluorinated benzoate ester characterized by a chiral trifluoro-hydroxyethyl substituent at the para position of the benzene ring. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, a feature widely exploited in drug design .
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3/t8-/m0/s1 |
InChI Key |
PLJUNKFWSHGRNI-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H](C(F)(F)F)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation of Methyl 4-Formylbenzoate
A common synthetic route begins with methyl 4-formylbenzoate as the starting material. The key step is the nucleophilic trifluoromethylation of the aldehyde group to form the trifluoro-substituted secondary alcohol.
- Reagents: Trimethyl(trifluoromethyl)silane (TMSCF3) and cesium fluoride (CsF)
- Solvent: Typically anhydrous tetrahydrofuran (THF) or similar aprotic solvent
- Conditions: The reaction is carried out under an inert atmosphere (argon or nitrogen) at controlled low temperatures (0 to room temperature) to prevent side reactions.
- Mechanism: CsF activates TMSCF3 to generate the nucleophilic trifluoromethyl anion equivalent, which attacks the aldehyde carbonyl carbon, followed by protonation to yield the chiral trifluoro-substituted alcohol.
This method yields methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate with good stereoselectivity and purity after chromatographic purification.
Multi-step Synthesis via Vinyl Benzoate Intermediate
An alternative synthetic route involves the transformation of methyl 4-formylbenzoate into a vinyl benzoate intermediate, followed by hydroboration and oxidation to install the hydroxyethyl group, and subsequent trifluoromethylation:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Wittig-type olefination | Methyl triphenylphosphonium iodide, strong base (e.g., n-butyllithium) in THF, low temp to room temp | Methyl 4-vinylbenzoate (vinyl ester intermediate) |
| 2 | Hydroboration-oxidation | Borane-dimethyl sulfide complex, then NaOH and H2O2 | Methyl 4-(2-hydroxyethyl)benzoate |
| 3 | Trifluoromethylation | Triphenylphosphine and carbon tetrabromide or TMSCF3/CsF | Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate |
This sequence allows for the controlled introduction of the hydroxyethyl and trifluoromethyl groups with high regio- and stereoselectivity.
Direct Trifluoromethylation of Methyl 4-(1-hydroxyethyl)benzoate
Another approach involves first synthesizing methyl 4-(1-hydroxyethyl)benzoate (non-fluorinated analog) and then performing electrophilic trifluoromethylation at the hydroxyethyl position using reagents such as Togni’s reagent or Ruppert-Prakash reagent (TMSCF3) under fluoride activation. This method requires careful optimization to avoid over-fluorination or side reactions.
Purification and Characterization
- Purification: Typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexane to separate the desired product from side products and unreacted starting materials.
- Characterization: Confirmed by NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry (ESI-MS), infrared spectroscopy (IR), and melting point analysis. Thin-layer chromatography (TLC) is used to monitor reaction progress.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Trifluoromethylation of methyl 4-formylbenzoate | Methyl 4-formylbenzoate | TMSCF3, CsF | THF, inert atmosphere, 0–25°C | ~70–85 | High stereoselectivity, direct |
| Multi-step via vinyl benzoate | Methyl 4-formylbenzoate | Methyl triphenylphosphonium iodide, n-BuLi, borane-dimethyl sulfide, NaOH/H2O2, triphenylphosphine, CBr4 | Various, low temp to reflux | 60–75 (overall) | Allows stepwise functional group installation |
| Electrophilic trifluoromethylation | Methyl 4-(1-hydroxyethyl)benzoate | Togni’s reagent or TMSCF3 + fluoride source | Mild, inert atmosphere | Variable | Requires careful control to avoid side reactions |
Research Findings and Optimization Notes
- The trifluoromethylation step is critical and sensitive to moisture and oxygen; thus, anhydrous conditions and inert atmosphere are mandatory to achieve high yields and purity.
- Use of cesium fluoride is preferred over other fluoride sources due to its solubility and activation efficiency with TMSCF3.
- Chromatographic purification is essential to remove side products such as unreacted aldehydes or over-fluorinated compounds.
- Stereoselectivity is influenced by temperature and solvent choice; lower temperatures favor higher enantiomeric excess of the (1S)-isomer.
- The multi-step vinyl benzoate route, although longer, provides more flexibility in modifying substituents and scaling up synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Sodium hydroxide, ethanol.
Major Products
Oxidation: Methyl 4-[(1S)-2,2,2-trifluoro-1-oxoethyl]benzoate.
Reduction: Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, further influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate and related compounds:
Key Observations
Fluorination Impact: The target compound’s CF₃ group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like (S)-methyl 4-(1-aminoethyl)benzoate . In contrast, compound 3e () contains a difluoropropenyl group, which may confer rigidity to the structure but lacks the trifluoro motif’s strong electron-withdrawing effects.
Stereochemistry and Reactivity :
- The (1S)-hydroxyethyl group in the target compound introduces chirality, which is absent in the pyrazole-containing derivative () and the sulfonylurea herbicides (). Enantiomeric purity is crucial for bioactive molecules, as seen in many FDA-approved drugs .
Synthetic Yields: The aminoethyl analog () achieves a higher synthesis yield (83%) compared to compound 3e (45%, ), likely due to reduced steric hindrance and simpler reaction pathways.
Applications :
- Sulfonylurea derivatives () are primarily herbicides, whereas the target compound and its pyrazole analog () are more aligned with pharmaceutical applications due to functional groups like sulfonamide and CF₃.
Research Findings and Data Tables
Physicochemical Properties (Inferred)
Biological Activity
Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is an organic compound characterized by its unique trifluoromethyl and hydroxyethyl substituents on a benzoate structure. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.
- CAS Number : 150690-10-1
- Molecular Formula : C10H9F3O3
- Molecular Weight : 234.2 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 303.3 ± 42.0 °C
- LogP : 2.01
The biological activity of methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate can be attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This property is crucial for modulating the activity of enzymes and receptors involved in various biological processes.
Biological Activities
Recent studies have explored the potential therapeutic properties of methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate, including:
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Research indicates that methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
- Enzyme Interaction Studies : The compound has been investigated as a biochemical probe to study enzyme mechanisms and protein interactions. Its structural features allow it to form hydrogen bonds with target molecules, influencing their activity and function .
Case Studies
Several case studies highlight the compound's biological activity:
-
In Vitro Studies on Cancer Cells :
- A study conducted on human cancer cell lines demonstrated that methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of cell cycle regulators and apoptotic pathways.
-
Anti-inflammatory Mechanisms :
- Research focused on macrophage activation revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential application in managing chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate distinguishes it from similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Methyl 4-hydroxybenzoate | Lacks trifluoromethyl group | Limited anti-inflammatory effects |
| Methyl 4-(trifluoromethyl)benzoate | Contains trifluoromethyl but lacks hydroxyl | Different reactivity profile |
| Methyl 4-(1-hydroxyethyl)benzoate | Lacks trifluoromethyl group | Lower lipophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
